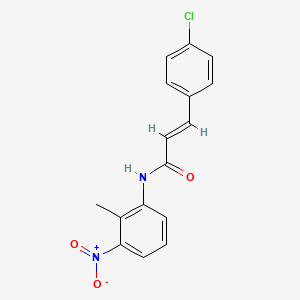
1-(4-tert-butylcyclohexyl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-tert-butylcyclohexyl)-4-methylpiperazine, commonly known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has been used as a recreational drug due to its psychoactive effects. However, TFMPP has also gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
TFMPP acts as a partial agonist at serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. It also has weak affinity for dopamine receptors. The exact mechanism of action of TFMPP is not fully understood, but it is believed to modulate the release and reuptake of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
TFMPP has been shown to have a range of biochemical and physiological effects. In animal studies, TFMPP has been shown to increase locomotor activity and induce hyperthermia. It has also been shown to increase serotonin and dopamine levels in certain brain regions. In humans, TFMPP has been reported to induce feelings of euphoria, relaxation, and altered perception. It has also been reported to cause nausea, vomiting, and anxiety in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFMPP has several advantages for lab experiments. It is a well-characterized compound with known pharmacological properties. It is also relatively easy to synthesize and purify. However, TFMPP has some limitations as well. It has low potency and efficacy compared to other psychoactive compounds, which may limit its usefulness in certain experiments. It also has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid adverse effects.
Direcciones Futuras
There are several future directions for TFMPP research. One potential direction is to investigate its potential therapeutic applications in more detail, particularly in the fields of psychiatry and neurology. Another direction is to study its effects on other neurotransmitter systems and receptors. Additionally, TFMPP could be used as a tool to study the role of serotonin and dopamine in various physiological processes. Overall, further research on TFMPP could lead to a better understanding of its potential therapeutic applications and its role in the central nervous system.
Métodos De Síntesis
TFMPP can be synthesized through a multi-step process starting from cyclohexanone. The first step involves the reaction of cyclohexanone with tert-butylamine to form N-tert-butylcyclohexanamine. This intermediate is then reacted with methylpiperazine to form TFMPP. The purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
TFMPP has been studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and oncology. In psychiatry, TFMPP has been investigated as a potential treatment for anxiety disorders and depression. In neurology, TFMPP has been studied for its effects on the central nervous system and its potential use in the treatment of neurological disorders such as Parkinson's disease. In oncology, TFMPP has been investigated for its potential anti-cancer properties.
Propiedades
IUPAC Name |
1-(4-tert-butylcyclohexyl)-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2/c1-15(2,3)13-5-7-14(8-6-13)17-11-9-16(4)10-12-17/h13-14H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVFJMFBYAIHPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5749870.png)
![3-(2-chlorophenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5749875.png)
![4-(cyclopentyloxy)-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B5749877.png)

![4-[3-(2-methylphenyl)acryloyl]morpholine](/img/structure/B5749884.png)

![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B5749904.png)

![2-[3-(2-furyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5749918.png)

![1-[(4-methoxyphenoxy)methyl]-3-nitrobenzene](/img/structure/B5749925.png)

![ethyl 4-{[(3-chlorophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate](/img/structure/B5749934.png)